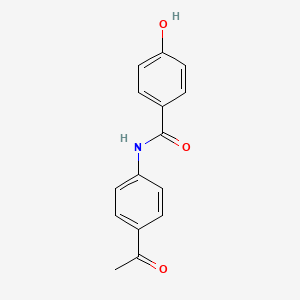
Acetic acid;1-butoxypropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1-butoxypropan-1-ol is a compound formed by the combination of acetic acid and 1-butoxypropan-1-ol. Acetic acid, also known as ethanoic acid, is a common organic acid with the formula CH₃COOH. It is a colorless liquid with a pungent odor and is widely used in various industrial and household applications. 1-butoxypropan-1-ol, also known as propylene glycol monobutyl ether, is an organic compound with the formula C₇H₁₆O₂. It is a colorless liquid used as a solvent in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-butoxypropan-1-ol can be achieved through the esterification of acetic acid with 1-butoxypropan-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+C7H16O2→CH3COOCH2CH2CH2OCH2CH3+H2O
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, which is the dominant method for large-scale production. This process involves the reaction of methanol with carbon monoxide in the presence of a catalyst, typically a metal carbonyl complex, under high temperature and pressure conditions . The production of 1-butoxypropan-1-ol can be achieved through the reaction of propylene oxide with butanol in the presence of a catalyst .
化学反応の分析
Types of Reactions
Acetic acid;1-butoxypropan-1-ol can undergo various chemical reactions, including:
Esterification: As mentioned earlier, acetic acid can react with alcohols to form esters.
Oxidation: Acetic acid can be oxidized to produce carbon dioxide and water.
Reduction: Acetic acid can be reduced to ethanol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form acetates.
Common Reagents and Conditions
Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed
Esterification: Esters such as ethyl acetate.
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Acetates and other substituted products.
科学的研究の応用
Acetic acid;1-butoxypropan-1-ol has various scientific research applications, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Used in the study of cellular processes and as a preservative in biological samples.
Medicine: Used in the formulation of pharmaceuticals and as a topical antimicrobial agent.
Industry: Used as a solvent in the production of coatings, adhesives, and cleaning agents.
作用機序
The mechanism of action of acetic acid;1-butoxypropan-1-ol involves its interaction with various molecular targets and pathways. Acetic acid acts as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi, leading to cell lysis and death . 1-butoxypropan-1-ol acts as a solvent, facilitating the dissolution and interaction of various compounds in chemical reactions .
類似化合物との比較
Similar Compounds
Propylene glycol monobutyl ether: Similar in structure and used as a solvent in various applications.
Ethylene glycol monobutyl ether: Another glycol ether used as a solvent and in cleaning products.
Butyl acetate: An ester of butanol and acetic acid, used as a solvent in coatings and adhesives.
Uniqueness
Acetic acid;1-butoxypropan-1-ol is unique due to its combination of properties from both acetic acid and 1-butoxypropan-1-ol. It exhibits the antimicrobial properties of acetic acid and the solvent properties of 1-butoxypropan-1-ol, making it a versatile compound for various applications.
特性
CAS番号 |
823814-41-1 |
|---|---|
分子式 |
C9H20O4 |
分子量 |
192.25 g/mol |
IUPAC名 |
acetic acid;1-butoxypropan-1-ol |
InChI |
InChI=1S/C7H16O2.C2H4O2/c1-3-5-6-9-7(8)4-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4) |
InChIキー |
RCFNALDWNZGDCJ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(CC)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


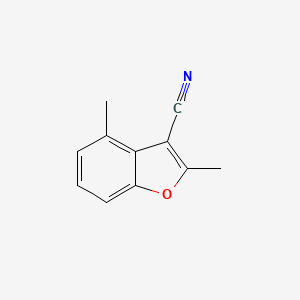

![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)

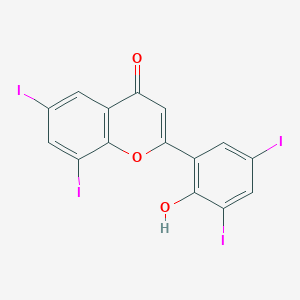
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
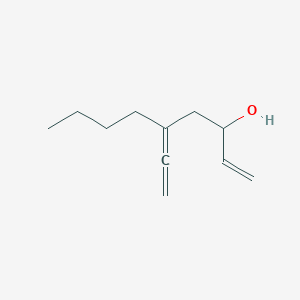

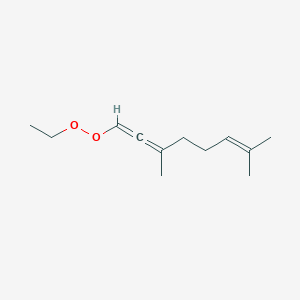
![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
